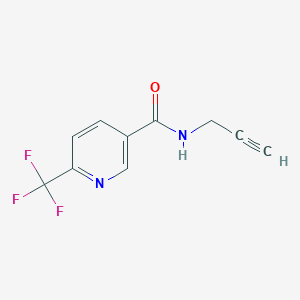

N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide

Description

Significance of Nicotinamide (B372718) Scaffolds in Bioactive Compounds

The nicotinamide scaffold is a crucial component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which is essential for cellular metabolism, DNA repair, and various signaling pathways. wikipedia.orgmdpi.com As a part of NAD+, it is vital for life, participating in numerous enzymatic oxidation-reduction reactions. wikipedia.org The inherent biological importance of this scaffold has made its derivatives a major focus in medicinal chemistry.

Researchers have successfully developed nicotinamide analogues for a wide range of therapeutic and agricultural applications. nih.govresearchgate.net These derivatives have shown promise as antifungal, antitumor, antidiabetic, and neuroprotective agents. researchgate.net For instance, boscalid, a pyridine (B92270) carboxamide, has been commercialized as a fungicide with a broad spectrum of activity. nih.gov Furthermore, novel nicotinamide derivatives have been synthesized and evaluated as potent inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH) and nicotinamide N-methyltransferase (NNMT), which are linked to fungal respiration and metabolic diseases, respectively. nih.govmdpi.comresearchgate.net The development of these compounds often involves creating libraries of derivatives to screen for specific biological activities, leading to the identification of potent lead compounds for further optimization. nih.gov

Role of Trifluoromethyl Substituents in Enhancing Pharmacological Profiles

The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. mdpi.comnih.gov This small structural modification can profoundly influence a molecule's physicochemical properties, leading to improved efficacy and pharmacokinetics. nbinno.com

The -CF3 group is highly electronegative and is often used as a bioisostere for chlorine or methyl groups. wikipedia.org Its key contributions to a molecule's profile include:

Metabolic Stability : The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making them resistant to metabolic breakdown by enzymes. nbinno.com This can increase the half-life of a drug, potentially allowing for less frequent dosing. nbinno.com

Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, leading to better absorption and distribution. mdpi.comnbinno.com

Binding Affinity : The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, influencing how it interacts with its biological target and potentially increasing binding affinity. nbinno.com

Solubility : In some cases, the strategic placement of a -CF3 group can also improve the solubility of a compound. wikipedia.org

These properties have led to the incorporation of trifluoromethyl groups in numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

| Property | Effect of -CF3 Substitution | Mechanism/Reason | References |

|---|---|---|---|

| Metabolic Stability | Increased | High strength of C-F bonds resists enzymatic degradation. | nbinno.com |

| Lipophilicity | Increased | Enhances permeability across biological membranes. | mdpi.comnbinno.com |

| Binding Affinity | Modulated/Increased | Alters electronic properties and interactions with target receptors. | nbinno.com |

| Bioisosterism | Acts as a bioisostere for methyl or chloro groups. | Allows for adjustment of steric and electronic properties. | wikipedia.org |

Alkynyl Moieties as Key Structural Elements in Synthetic Chemistry and Drug Design

The alkynyl moiety, specifically the propargyl group present in N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide, is a versatile and highly valuable functional group in synthetic chemistry and drug design. researchgate.net Its unique linear geometry and electronic properties offer several advantages.

Alkynes are prominently used in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.commyskinrecipes.com This highly efficient and specific reaction allows for the easy joining of molecular fragments, which is invaluable in drug discovery, bioconjugation, and materials science. myskinrecipes.com

In medicinal chemistry, the alkyne group serves multiple roles:

Structural Rigidity : The triple bond can introduce rigidity into a molecule, which can help to lock it into a specific conformation for optimal binding with a biological target. researchgate.net

Linker Chemistry : Alkynes are frequently used in the synthesis of linkers for complex molecules like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comnih.gov

Covalent Inhibition : The terminal alkyne can act as a latent electrophile, capable of forming an irreversible covalent bond with a nucleophilic residue, such as a cysteine, in the active site of an enzyme. nih.gov This has been explored as a strategy for developing potent and specific inhibitors for enzymes like cathepsin K. nih.gov

Pharmacophore Component : The alkyne itself can be a key part of the pharmacophore, contributing to the binding and activity of drugs like the HIV antiviral efavirenz (B1671121) and the synthetic estrogen ethinylestradiol. researchgate.net

Overview of Research Approaches for Novel Chemical Entities based on the Nicotinamide Core

The development of novel chemical entities from the nicotinamide core involves several established research strategies. A common approach is the "active substructure splicing" method, where known active fragments are combined to create new hybrid molecules. nih.govmdpi.com For example, researchers have designed and synthesized new fungicides by splicing the nicotinic acid molecule with other heterocyclic structures like thiophene. nih.govmdpi.com

Another key strategy is the synthesis of extensive compound libraries. By creating a series of nicotinamide derivatives with various substitutions, researchers can perform high-throughput screening to identify "hit" compounds with desired biological activity. nih.gov These hits then undergo a "hit-to-lead" optimization process, where medicinal chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties. nih.gov This process led to the identification of a potent antifungal nicotinamide derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide, from an initial hit compound. nih.gov

Furthermore, enzymatic and green chemistry approaches are being developed for the synthesis of these derivatives. For instance, the use of enzymes like Novozym® 435 in continuous-flow microreactors provides a green, efficient, and rapid method for producing nicotinamide derivatives, significantly shortening reaction times compared to traditional batch processes. nih.gov These innovative synthetic strategies accelerate the discovery and development of novel nicotinamide-based therapeutic agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynyl-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c1-2-5-14-9(16)7-3-4-8(15-6-7)10(11,12)13/h1,3-4,6H,5H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMZYNODBBJLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Prop 2 Yn 1 Yl 6 Trifluoromethyl Nicotinamide

Precursor Synthesis for N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide

The primary precursor for the synthesis of this compound is 6-(trifluoromethyl)nicotinic acid. This key intermediate is a white, powdery substance with a melting point of 193-197 °C. It serves as a crucial building block in the synthesis of various fluorochemicals. The synthesis of 6-(trifluoromethyl)nicotinic acid can be achieved through several reported methods.

One common approach involves the dehalogenation of a chlorinated precursor. For instance, 2-chloro-6-(trifluoromethyl)nicotinic acid can be catalytically hydrogenated using a palladium on carbon (Pd/C) catalyst in the presence of a base such as triethylamine (B128534). This reaction effectively removes the chlorine atom to yield 6-(trifluoromethyl)nicotinic acid.

Another synthetic strategy employs a cyclocondensation reaction. This method may involve the reaction of methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) in the presence of a base like sodium methoxide. This approach builds the trifluoromethyl-substituted pyridine (B92270) ring system, which is then further processed to yield the desired nicotinic acid derivative. The trifluoromethyl group in these precursors is often introduced using trifluoromethyl-containing building blocks.

Table 1: Synthetic Routes to 6-(Trifluoromethyl)nicotinic acid

| Starting Material(s) | Reagents and Conditions | Product |

| 2-chloro-6-(trifluoromethyl)nicotinic acid | 5% Pd/C, H₂, Triethylamine, Methanol | 6-(Trifluoromethyl)nicotinic acid |

| Methyl 3-aminoacrylate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Sodium methoxide, Methanol | 6-(Trifluoromethyl)nicotinic acid |

Direct Amidation Reactions for this compound Formation

The formation of the amide bond in this compound is achieved through the direct coupling of 6-(trifluoromethyl)nicotinic acid with prop-2-yn-1-amine (propargylamine). This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Coupling Reagent Strategies

A variety of coupling reagents can be employed for this amidation reaction. These reagents activate the carboxylic acid, making it more susceptible to reaction with the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce racemization (if applicable), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.comsigmaaldrich.com

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are highly efficient. sigmaaldrich.combachem.com They generate activated OBt esters in situ, leading to clean and rapid amide bond formation. sigmaaldrich.com

Uronium/Aminium Reagents: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also very effective. sigmaaldrich.combachem.comnih.gov HATU, in particular, is known for its high coupling efficiency and low rates of side reactions. sigmaaldrich.com

Reaction Conditions and Optimization

The choice of solvent, base, and reaction temperature is crucial for optimizing the yield and purity of the final product. Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to facilitate the coupling process. The reactions are often carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Table 2: Common Coupling Reagents and Conditions for Amide Bond Formation

| Coupling Reagent | Additive (if any) | Base | Solvent |

| EDC | HOBt or HOAt | DIPEA or TEA | DMF or DCM |

| DCC | HOBt or HOAt | DIPEA or TEA | DMF or DCM |

| BOP | - | DIPEA or TEA | DMF |

| PyBOP® | - | DIPEA or TEA | DMF |

| HBTU | - | DIPEA or TEA | DMF |

| HATU | - | DIPEA or TEA | DMF |

Derivatization Strategies Utilizing the Terminal Alkyne Moiety of this compound

The terminal alkyne of the propargyl group is a highly versatile functional group that can participate in a wide array of chemical transformations. This allows for the derivatization of this compound to generate a diverse range of more complex molecules.

Click Chemistry Applications

The most prominent application of the terminal alkyne is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). myskinrecipes.comnih.gov This reaction is known for its high efficiency, mild reaction conditions, and high functional group tolerance, leading to the formation of a stable 1,2,3-triazole ring. nih.gov The resulting triazole can act as a linker to connect the nicotinamide (B372718) scaffold to other molecules of interest, such as biomolecules, fluorescent dyes, or solid supports. nih.gov This approach is valuable in drug discovery and bioconjugation. myskinrecipes.com The alkyne functionality of similar nicotinamide-containing molecules has been utilized for these purposes. For example, a "clickable" form of NAD+ containing a propargyl group has been used to label substrate proteins of poly(ADP-ribose) polymerases.

Other Propargyl-Mediated Transformations

Beyond click chemistry, the propargyl group can undergo various other transformations:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This enables the introduction of various aromatic or unsaturated substituents onto the propargyl side chain.

Mannich-type Reactions: The acidic proton of the terminal alkyne can participate in Mannich reactions with an aldehyde and a secondary amine to yield propargylamines.

Metal-Catalyzed Cyclizations: The alkyne can be involved in various intramolecular or intermolecular cyclization reactions mediated by transition metals to form diverse heterocyclic structures. For instance, base-mediated intramolecular cyclization of N-propargylamines has been used to synthesize substituted pyrroles. nih.gov

Asymmetric Propargylation: The propargyl group can be involved in zinc-mediated and -catalyzed asymmetric propargylations of ketones. nih.gov

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of complex and potentially bioactive molecules.

Strategic Incorporation of Trifluoromethyl Group in Nicotinamide Derivatives

The trifluoromethyl group is a strong electron-withdrawing group, which can alter the electronic properties of the pyridine ring, affecting its reactivity and interactions with biological targets. This electronic perturbation can lead to enhanced binding affinity and selectivity for a particular enzyme or receptor. For example, the inclusion of a -CF₃ group in certain molecules has been shown to increase their potency as inhibitors of specific enzymes.

Furthermore, the introduction of a trifluoromethyl group can enhance the metabolic stability of a compound. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, which can lead to a longer biological half-life. This increased stability can result in improved bioavailability and a more favorable pharmacokinetic profile.

Several synthetic strategies are employed for the introduction of the trifluoromethyl group onto the pyridine ring. These include the use of trifluoromethyl-containing building blocks in ring formation reactions, or the direct trifluoromethylation of a pre-existing pyridine ring using various reagents. The choice of method depends on the desired substitution pattern and the compatibility with other functional groups present in the molecule.

Spectroscopic Characterization of Synthesized Compounds and Intermediates

¹H NMR Spectroscopy: The proton NMR spectrum of a nicotinamide derivative provides valuable information about the arrangement of protons in the molecule. For this compound, the spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the propargyl group, and the amide N-H. The protons on the pyridine ring would appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The methylene (B1212753) protons (-CH₂-) of the propargyl group would likely appear as a doublet, coupled to the amide proton, while the acetylenic proton (-C≡CH) would be a triplet. The amide proton (NH) would present as a broad singlet or a triplet, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbon of the amide group (typically in the range of 160-170 ppm), the carbons of the pyridine ring, the trifluoromethyl carbon (which would show a characteristic quartet due to coupling with the fluorine atoms), and the sp- and sp²-hybridized carbons of the propargyl group.

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (the Amide I band, around 1650 cm⁻¹), the N-H bend (the Amide II band, around 1550 cm⁻¹), the C≡C stretch of the alkyne (around 2100 cm⁻¹), and the C-F stretches of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound. The fragmentation pattern can provide further structural information, showing characteristic losses of fragments such as the propargyl group or the trifluoromethyl group.

The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons (pyridine ring): multiplets (δ 7.0-9.0 ppm); Amide proton (-NH-): broad singlet or triplet; Methylene protons (-CH₂-): doublet; Acetylenic proton (-C≡CH): triplet. |

| ¹³C NMR | Carbonyl carbon (-C=O): δ 160-170 ppm; Pyridine ring carbons: multiple signals in the aromatic region; Trifluoromethyl carbon (-CF₃): quartet; Alkyne carbons (-C≡CH): signals in the sp-hybridized region. |

| IR (cm⁻¹) | N-H stretch: ~3300; C≡C stretch: ~2100; C=O stretch (Amide I): ~1650; N-H bend (Amide II): ~1550; C-F stretches: 1100-1300. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound and its intermediates, ensuring the purity and structural integrity of the synthesized compounds.

Structure Activity Relationship Sar and Molecular Design Principles for N Prop 2 Yn 1 Yl 6 Trifluoromethyl Nicotinamide Derivatives

Impact of the Nicotinamide (B372718) Core on Biological Activities

The nicotinamide scaffold, a form of vitamin B3, is a crucial pharmacophore that plays a significant role in a wide array of biological processes. researchgate.netresearchgate.net It serves as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and energy metabolism. researchgate.netnih.govmdpi.com Beyond its physiological role, the nicotinamide structure is a foundational element in numerous synthetic molecules developed for therapeutic and agricultural applications. researchgate.net

In the field of agrochemicals, nicotinamide derivatives have been successfully commercialized as fungicides, insecticides, and herbicides. researchgate.netnih.gov Boscalid, a prominent example, is a pyridine (B92270) carboxamide fungicide that demonstrates the utility of this core structure in controlling plant pathogens. nih.govmdpi.com Research has led to the development of numerous nicotinamide analogs with potent fungicidal activity against a variety of phytopathogenic fungi. mdpi.comnih.govnih.gov For instance, splicing the nicotinic acid substructure with other heterocyclic systems, like thiophene, has yielded novel compounds with excellent efficacy against diseases such as cucumber downy mildew. nih.govmdpi.com

The biological versatility of the nicotinamide core allows it to serve as a scaffold for designing inhibitors of various enzymes. Its derivatives have been investigated as inhibitors of succinate (B1194679) dehydrogenase (SDH) and nicotinamide N-methyltransferase (NNMT), an enzyme implicated in multiple diseases. nih.govnih.gov The ability of the nicotinamide ring to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an effective anchor for binding to target proteins.

Influence of the Trifluoromethyl Group on Ligand-Target Interactions

The incorporation of a trifluoromethyl (-CF3) group into a molecular scaffold is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. mdpi.commdpi.com The -CF3 group at the 6-position of the nicotinamide ring in N-(prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide significantly influences its interaction with biological targets.

Key effects of the trifluoromethyl group include:

Enhanced Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access target sites within the cell. mdpi.com This property is crucial for optimizing bioavailability and cellular potency.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450s. mdpi.com This increased stability can lead to a longer biological half-life.

Altered Electronic Properties : As a strong electron-withdrawing group, the -CF3 substituent can significantly alter the electron distribution of the nicotinamide ring, influencing its pKa and hydrogen bonding capacity. mdpi.com This can lead to stronger or more selective interactions with amino acid residues in a target protein's binding pocket.

Bioisosteric Replacement : The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro groups. mdpi.com However, its larger size and unique electronic nature can lead to distinct binding modes and biological activities. In some cases, replacing a -CF3 group with other substituents, such as a benzyl (B1604629) group, has been shown to switch a compound's functional activity from an agonist to an antagonist. nih.gov

Studies on related 6-(trifluoromethyl)nicotinic acid derivatives have shown their potential as inhibitors of HIV-1 Reverse Transcriptase (RT), highlighting the importance of this substituent for achieving specific biological activities. mdpi.com The -CF3 group's ability to improve binding affinity, selectivity, and pharmacokinetic profiles makes it a valuable component in the design of potent and effective bioactive molecules. mdpi.com

Role of the Propargyl Chain in Molecular Recognition and Functional Modulation

The N-(prop-2-yn-1-yl), or propargyl, group is a functional moiety that can play a critical role in molecular recognition and binding. The terminal alkyne of the propargyl chain is a versatile functional group that can participate in various interactions, including hydrogen bonding and π-interactions with aromatic residues of a target protein.

A key application of the propargyl group is in the design of mechanism-based or irreversible inhibitors, where the alkyne can form a covalent bond with a nucleophilic residue in the active site of an enzyme. However, it can also serve as a structural linker to position other parts of the molecule for optimal interaction with the target.

In a notable example related to the nicotinamide scaffold, a propargyl linker was used in the rational design of a potent, tight-binding bisubstrate inhibitor of nicotinamide N-methyltransferase (NNMT). nih.gov In this inhibitor, the propargyl group connects the nicotinamide moiety to an analog of the S-adenosylmethionine (SAM) cofactor. A co-crystal structure of the inhibitor bound to NNMT confirmed that the propargyl linker successfully positioned both parts of the molecule to occupy the substrate and cofactor binding sites simultaneously. nih.gov This demonstrates the utility of the propargyl chain in creating high-affinity ligands by spanning different binding pockets within a single target. nih.gov

Exploration of Substituent Effects on Activity and Selectivity of this compound Analogs

The biological activity of nicotinamide derivatives can be finely tuned through systematic structural modifications of the core ring. SAR studies on NNMT inhibitors have provided detailed insights into how different substituents affect potency. nih.gov

Initial investigations showed that small substituents at the 6-position of the nicotinamide ring, such as methyl and amino groups, were tolerated. nih.gov The most potent analog in this initial series featured a 6-methylamine group. nih.gov However, further increasing the size of the substituent at this position, for example to ethylamine, was detrimental to activity. nih.gov

Subsequent exploration focused on the 4-position of the nicotinamide ring, revealing that small substituents could significantly increase potency. The most effective analogs at the 4-position included amine, methyl, or monofluoromethyl groups. nih.gov In contrast, larger groups like trifluoromethyl or propyl at the 4-position were not well-tolerated, leading to a loss of activity. nih.gov These findings underscore that the binding pocket around the nicotinamide core is sterically constrained, favoring smaller substituents.

| Compound | R6 Substituent | R4 Substituent | Biochemical pIC50 | Cellular pIC50 |

|---|---|---|---|---|

| 1s | OCH3 | H | 5.6 | 6.0 |

| 11s | OCH3 | NH2 | 6.5 | 6.6 |

| 13s | OCH3 | CH3 | 6.1 | 6.4 |

| 15s | OCH3 | CF3 | <4.6 | <4.5 |

| 8s | NHCH3 | H | 6.0 | 6.4 |

| 16s | NHCH3 | NH2 | 6.7 | 7.2 |

| 20s | NHCH3 | CH3 | 6.6 | 7.2 |

| 22s | NHCH3 | 1-Pr | <4.6 | <4.5 |

Similarly, in the development of antifungal agents, modifications to the nicotinamide scaffold have been shown to be critical for activity. nih.gov For example, the positions of amino and isopropyl groups on an aniline (B41778) ring attached to the nicotinamide core were found to be crucial for potent activity against Candida albicans. nih.gov

Computational methods are invaluable tools for elucidating the SAR of nicotinamide derivatives and guiding the design of new analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide insights into the molecular interactions that govern biological activity.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with potency, helping to predict the activity of novel, unsynthesized compounds. researchgate.net

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.gov These simulations can rationalize observed SAR data by revealing specific interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and protein residues. For instance, docking studies of nicotinamide-based SDH inhibitors suggested that a lead compound could bind effectively to the substrate cavity and interact with a key catalytic arginine residue. nih.gov Such computational insights are crucial for understanding why certain substituents enhance activity while others diminish it, thereby facilitating a more rational approach to drug design.

Rational Design of this compound Derivatives for Specific Targets

The principles derived from SAR and computational studies enable the rational design of novel this compound derivatives tailored for specific biological targets. This design process involves the strategic combination of favorable structural features to optimize potency, selectivity, and drug-like properties.

An example of rational design is the development of dual-target inhibitors. By integrating pharmacophores known to interact with two different targets, it is possible to create a single molecule with a multi-target profile. This approach has been applied to design NAMPT/PARP1 dual inhibitors for cancer therapy, where structural components of known inhibitors for each enzyme were combined into novel chemical entities. nih.gov

In the context of this compound, the design of new derivatives would involve:

Target Selection : Identifying a specific enzyme or receptor where the nicotinamide core can serve as an effective anchor.

Scaffold Hopping and Modification : Retaining the essential 6-trifluoromethylnicotinamide core, which provides favorable lipophilicity, metabolic stability, and binding interactions.

Fine-tuning Substituents : Modifying other positions on the nicotinamide ring (e.g., the 4-position) with small, potent groups as identified through SAR studies. nih.gov

Optimizing the N-substituent : Modifying the propargyl chain or replacing it with other groups to probe for additional interactions within the target's binding site or to improve pharmacokinetic properties, guided by the successful use of such linkers in other NNMT inhibitors. nih.gov

This iterative process of design, synthesis, and biological evaluation, informed by computational modeling, allows for the targeted development of this compound derivatives with high potential as therapeutic agents or biological probes.

Molecular Mechanisms of Action and Target Identification for N Prop 2 Yn 1 Yl 6 Trifluoromethyl Nicotinamide and Its Derivatives

Investigation of Enzymatic Inhibition or Activation Profiles

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition

N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide is structurally a derivative of nicotinamide, the primary substrate for Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a significant role in regulating cellular nicotinamide levels by catalyzing its methylation to form 1-methylnicotinamide. nih.gov Given its nicotinamide-based scaffold, the compound is a prime candidate for acting as an NNMT inhibitor, competing with the natural substrate.

The presence of the N-(Prop-2-yn-1-yl) group is particularly significant. The propargyl group is a reactive moiety known to be used in the design of enzyme inhibitors, including covalent inhibitors. nih.govsemanticscholar.org Research into other methyltransferases has demonstrated that incorporating a propargyl linker can be a successful strategy for creating potent bisubstrate inhibitors that occupy both the substrate and cofactor binding sites. nih.gov For instance, a novel propargyl-linked bisubstrate analogue, LL320, was designed as a tight-binding inhibitor of NNMT, demonstrating a dissociation constant (Kᵢ) of 1.6 ± 0.3 nM, making it one of the most potent inhibitors identified to date. nih.gov The cocrystal structure of this inhibitor confirmed its interaction with both the nicotinamide and the S-adenosylmethionine (SAM) cofactor binding sites. nih.gov This suggests that the propargyl group in this compound could serve a similar function, either by contributing to high-affinity binding or by acting as a warhead for covalent modification of a nearby cysteine residue in the enzyme's active site. universiteitleiden.nl

| Compound | Target | Inhibition Value (IC₅₀) | Notes |

|---|---|---|---|

| JBSNF-000028 | Human NNMT | 0.033 µM | Orally active tricyclic inhibitor. medchemexpress.com |

| JBSNF-000088 (6-Methoxynicotinamide) | Human NNMT | 1.8 µM | Nicotinamide analog inhibitor. selleckchem.com |

| NNMTi (Compound 1k) | NNMT | 1.2 µM | Potent nicotinamide analog. selleckchem.com |

| LL320 | NNMT | Kᵢ = 1.6 nM | Propargyl-linked bisubstrate inhibitor. nih.gov |

Peroxisome Proliferator-Activated Receptor (PPARδ) Agonism

Peroxisome Proliferator-Activated Receptor delta (PPARδ) is a nuclear receptor that regulates gene expression involved in fatty acid metabolism, energy homeostasis, and inflammation. nih.gov While various synthetic agonists for PPARδ have been developed, such as GW501516, there is no direct evidence in the current scientific literature to suggest that this compound or related nicotinamide derivatives function as PPARδ agonists. nih.gov The mechanism of action for known PPARδ agonists typically involves binding to the ligand-binding domain of the receptor, which is not a recognized activity for nicotinamide-based compounds. Pharmacological activation of PPARδ has been shown to stimulate fatty acid oxidation in muscle cells and is considered a potential therapeutic target for metabolic disorders. nih.gov

Other Potential Enzyme Targets

The chemical scaffold of this compound suggests potential interactions with other enzymes beyond NNMT.

Poly (ADP-ribose) Polymerase-1 (PARP-1): Nicotinamide is a known inhibitor of PARP-1, an enzyme crucial for DNA repair and genomic stability. nih.gov As a nicotinamide derivative, the title compound could potentially exhibit inhibitory activity against PARP-1.

Sirtuins: These are a class of NAD⁺-dependent deacetylases that regulate cellular processes like aging, transcription, and apoptosis. Nicotinamide also acts as an inhibitor of sirtuins. The potential for this compound to modulate sirtuin activity is plausible due to its core structure.

Other Nicotinamide-Utilizing Enzymes: Derivatives of nicotinic acid and nicotinamide have been synthesized and evaluated for a wide range of biological activities. For example, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been investigated as dual inhibitors of HIV-1 Reverse Transcriptase. mdpi.com This indicates that the trifluoromethyl-nicotinamide scaffold can be adapted to target diverse enzyme classes.

Modulation of Cellular Pathways and Signaling Cascades

NAD+ Metabolism and Cellular Energy Homeostasis

Nicotinamide is a central molecule in cellular bioenergetics as the primary precursor for nicotinamide adenine (B156593) dinucleotide (NAD⁺) via the salvage pathway. nih.gov NAD⁺ is an essential cofactor for redox reactions in glycolysis, the TCA cycle, and oxidative phosphorylation, which are fundamental for ATP production. nih.gov

The potential inhibition of NNMT by this compound would directly impact NAD⁺ metabolism. By blocking the methylation of nicotinamide, the inhibitor would increase the intracellular pool of nicotinamide available for conversion into NAD⁺. nih.gov This elevation of NAD⁺ levels can have profound effects on cellular energy homeostasis. An increased NAD⁺/NADH ratio enhances the activity of NAD⁺-dependent enzymes, including sirtuins, which are key regulators of mitochondrial function and metabolic health.

| Pathway | Key Enzyme(s) | Role of Nicotinamide/NAD⁺ | Potential Impact of Compound |

|---|---|---|---|

| NAD⁺ Salvage Pathway | NAMPT, NMNAT | Nicotinamide is the precursor for NAD⁺ synthesis. | Increased nicotinamide availability (via NNMT inhibition) could boost NAD⁺ production. |

| Glycolysis & TCA Cycle | Dehydrogenases | NAD⁺ acts as an essential electron acceptor. | Enhanced NAD⁺ levels could support higher metabolic flux. |

| Sirtuin Signaling | SIRT1-7 | NAD⁺ is a required co-substrate for deacetylase activity. | Could modulate sirtuin activity by altering NAD⁺ availability or direct inhibition. |

| PARP Signaling | PARP-1 | NAD⁺ is consumed to generate poly(ADP-ribose) for DNA repair. | Could modulate PARP activity by altering NAD⁺ availability or direct inhibition. |

DNA Repair Mechanisms

NAD⁺ is critically involved in the cellular response to DNA damage. The nuclear enzyme PARP-1 detects DNA strand breaks and initiates repair processes. This activation involves the synthesis of poly(ADP-ribose) chains on target proteins, a process that consumes large amounts of NAD⁺ as a substrate. nih.gov

By potentially increasing the availability of NAD⁺ through NNMT inhibition, this compound could bolster the capacity of the DNA repair machinery. During significant genotoxic stress, cellular NAD⁺ levels can become depleted due to PARP-1 overactivation. Maintaining a robust NAD⁺ pool is therefore essential for ensuring that PARP-1 can function effectively to preserve genomic integrity. nih.gov Thus, by modulating NAD⁺ metabolism, the compound could indirectly enhance DNA repair mechanisms, a key component of cellular health and disease prevention.

Regulation of Cell Proliferation and Apoptosis

No specific data is available for this compound.

Anti-inflammatory Pathways and Cytokine Modulation

No specific data is available for this compound.

Receptor Binding Studies and Ligand-Receptor Interactions

No specific data is available for this compound.

Molecular Dynamics Simulations and Binding Pose Analysis

No specific data is available for this compound.

Preclinical Biological Evaluation and Pharmacological Profiling of N Prop 2 Yn 1 Yl 6 Trifluoromethyl Nicotinamide Derivatives

In Vitro Assays for Biological Activity

In the initial stages of drug discovery, a comprehensive suite of in vitro assays is employed to determine the biological activity of a novel compound. These assays are crucial for elucidating the mechanism of action and establishing a preliminary pharmacological profile.

Cell-Based Assays

Cell-based assays are fundamental in assessing the physiological and pathological effects of a compound on cellular functions. For a derivative of nicotinamide (B372718), a key precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), these assays would likely investigate its impact on metabolic pathways, cell proliferation, and viability in various cell lines.

Typical cell-based assays would include proliferation assays, such as the MTT or MTS assay, to determine the effect of the compound on cell growth and viability. Apoptosis assays, like caspase activity assays or TUNEL staining, would be used to assess whether the compound induces programmed cell death. Furthermore, assays measuring cellular NAD+ levels and the activity of NAD+-dependent enzymes would be critical to understanding the compound's influence on cellular metabolism.

Enzyme Inhibition Assays

Given that many nicotinamide derivatives are known to interact with enzymes involved in NAD+ metabolism, enzyme inhibition assays are a cornerstone of their preclinical evaluation. A primary target for nicotinamide analogs is Nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide.

To assess the inhibitory potential of N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide derivatives against specific enzymes, researchers would perform kinetic studies. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The data generated allows for the determination of key inhibitory constants such as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Such studies are vital for understanding the potency and mechanism of inhibition.

Receptor Binding and Functional Assays

To determine if a compound exerts its effects through interaction with specific cellular receptors, receptor binding and functional assays are conducted. These assays are essential for identifying the molecular targets of a drug candidate and understanding its signaling pathways.

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor of interest is competed with the test compound. The ability of the test compound to displace the radioligand provides a measure of its binding affinity (Ki). Following binding assays, functional assays are performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure the downstream signaling events that occur upon receptor activation or inhibition.

In Vivo Efficacy Studies in Preclinical Animal Models

Following promising in vitro data, the evaluation of a compound's efficacy and pharmacological effects moves to in vivo studies using preclinical animal models. These studies are critical for assessing the therapeutic potential of a drug candidate in a living organism.

Disease-Specific Preclinical Animal Models

The selection of an appropriate animal model is crucial and depends on the therapeutic indication for which the compound is being developed. For nicotinamide derivatives, which have been investigated for a range of conditions including metabolic diseases, neurodegenerative disorders, and cancer, a variety of animal models would be relevant.

For instance, in the context of metabolic diseases, models such as diet-induced obese mice or genetic models of diabetes would be employed to assess the compound's effects on parameters like glucose tolerance, insulin (B600854) sensitivity, and body weight. In neurodegenerative disease models, such as transgenic mouse models of Alzheimer's or Parkinson's disease, the compound's ability to improve cognitive or motor function and reduce pathological hallmarks would be evaluated.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarker analysis is an essential component of in vivo studies to establish a relationship between drug exposure and the biological response. PD biomarkers are measurable indicators of a pharmacological effect and can provide insights into the mechanism of action of the drug in the body.

For a nicotinamide derivative, relevant PD biomarkers could include the levels of NAD+ and its metabolites in various tissues and plasma. Changes in the expression or activity of target enzymes or receptors in response to drug treatment would also be valuable biomarkers. The analysis of these biomarkers helps to confirm that the drug is engaging its target in the intended manner and can aid in the selection of appropriate dose levels for further clinical development.

Pharmacokinetic and ADME Considerations in Preclinical Development

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial in preclinical development to assess the viability of a new chemical entity. These studies help to understand how a potential drug is processed by an organism, which is fundamental for predicting its efficacy and safety profile. For this compound, this evaluation would involve a series of in vitro and in vivo assays.

Key ADME parameters that would be investigated include:

Absorption: How the compound is taken up by the body. This includes assessing its permeability across biological membranes, such as the intestinal wall.

Distribution: Where the compound travels within the body. This involves determining its partitioning into various tissues and fluids.

Metabolism: How the compound is chemically modified by the body, primarily by enzymes in the liver.

Excretion: How the compound and its metabolites are eliminated from the body, typically via urine or feces.

Without experimental data, it is not possible to provide specific values for parameters such as bioavailability, volume of distribution, clearance, and half-life for this compound.

In Vitro Metabolic Stability

In vitro metabolic stability assays are a primary tool for predicting the metabolic clearance of a compound in vivo. These experiments typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the key drug-metabolizing enzymes.

The stability of this compound would be assessed by measuring its rate of disappearance over time when incubated with these liver preparations. The presence of the trifluoromethyl group on the nicotinamide ring might influence its metabolic fate, potentially blocking a site of metabolism and thereby increasing stability. However, without experimental results, this remains speculative.

A typical data table for in vitro metabolic stability would include the following parameters, none of which are currently available for this specific compound:

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Human | Hepatocytes | Data not available | Data not available |

| Rat | Hepatocytes | Data not available | Data not available |

Plasma Protein Binding

The extent to which a drug binds to proteins in the blood plasma, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to be metabolized and excreted.

The plasma protein binding of this compound would be determined using methods like equilibrium dialysis or ultrafiltration. The results would be expressed as the percentage of the compound bound to plasma proteins. This value is essential for interpreting efficacy and toxicity data and for predicting drug-drug interactions.

A representative data table for plasma protein binding is shown below. Specific data for this compound is not available.

| Species | Plasma Protein Binding (%) | Fraction Unbound (fu) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Preclinical Toxicology Studies (Mechanistic Focus)

Preclinical toxicology studies are designed to identify potential adverse effects of a drug candidate before it is tested in humans. A mechanistic focus aims to understand how a compound causes toxicity at a molecular, cellular, or physiological level.

For this compound, mechanistic toxicology studies would investigate potential liabilities associated with its structure. For instance, the propargyl group (prop-2-yn-1-yl) can sometimes be metabolized to reactive intermediates, which could potentially lead to mechanism-based inactivation of cytochrome P450 enzymes or other off-target effects. Studies would be designed to assess such possibilities, as well as to investigate the potential for cytotoxicity, genotoxicity, and any effects on major organ systems. Without any published studies, the toxicological profile of this compound remains unknown.

While the requested outline provides a standard framework for summarizing the preclinical evaluation of a drug candidate, the specific data required to populate these sections for this compound are not available in the public domain. Further research and publication of experimental results are necessary to characterize the pharmacokinetic, metabolic, and toxicological properties of this compound.

Future Perspectives and Research Challenges for N Prop 2 Yn 1 Yl 6 Trifluoromethyl Nicotinamide Research

Development of Novel Derivatives with Enhanced Potency and Selectivity

A primary objective in medicinal chemistry is the iterative refinement of a lead compound to optimize its biological activity and safety profile. For N-(prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide, the development of novel derivatives will be a crucial research avenue. The goal is to systematically modify the molecule's structure to enhance its potency against its intended biological target while minimizing off-target effects, thereby increasing its selectivity.

Key research activities in this area will include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are necessary to understand how specific modifications to the chemical structure influence its biological activity. This involves synthesizing a library of analogs by altering three main components: the nicotinamide (B372718) ring, the trifluoromethyl group's position, and the propargyl amide side chain.

Bioisosteric Replacement: Researchers will likely explore the replacement of certain functional groups with bioisosteres to improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion) without sacrificing potency. For instance, the trifluoromethyl group could be replaced with other electron-withdrawing groups, or the alkyne of the propargyl group could be substituted with other reactive functionalities.

Stereochemical Optimization: If chiral centers are introduced into new derivatives, the synthesis and biological evaluation of individual enantiomers will be required, as different stereoisomers can exhibit vastly different potency, selectivity, and toxicity.

Below is a table outlining potential strategies for derivative development.

| Structural Region for Modification | Example Modification | Primary Research Goal | Potential Outcome |

|---|---|---|---|

| Nicotinamide Core | Substitution at other positions on the pyridine (B92270) ring. | Modulate binding affinity and physical properties. | Improved cell permeability and target engagement. |

| Trifluoromethyl Group | Relocation to a different position on the ring. | Alter electronic properties and metabolic stability. | Enhanced bioavailability and reduced metabolic degradation. |

| Propargyl Side Chain | Replacing the terminal alkyne with a nitrile or epoxide. | Tune covalent reactivity and target selectivity. | Increased selectivity for the target enzyme over related proteins. |

| Amide Linker | Introducing alkyl groups on the nitrogen atom. | Modify hydrogen bonding capacity and conformation. | Enhanced binding affinity and optimized pharmacokinetic profile. |

Elucidation of Undiscovered Mechanisms of Action

While the propargyl group strongly suggests a mechanism involving covalent bond formation with a biological target, the precise molecular interactions and downstream consequences remain to be fully elucidated. Future research must focus on uncovering the detailed mechanism of action to understand both its therapeutic effects and potential liabilities.

Key challenges and research directions include:

Target Identification and Validation: A critical first step is to unambiguously identify the protein(s) that this compound covalently modifies. Advanced proteomics techniques, such as activity-based protein profiling (ABPP), will be instrumental. In this approach, a tagged version of the compound is used to isolate and identify its binding partners from a complex biological sample.

Mapping the Covalent Binding Site: Once the target protein is identified, high-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), will be essential to determine the exact amino acid residue that forms the covalent bond. This structural information provides invaluable insight for designing more selective second-generation inhibitors.

Investigating Downstream Signaling Pathways: Beyond direct target engagement, it is crucial to understand the subsequent effects on cellular signaling. Transcriptomic and proteomic analyses can reveal how the inhibition of the target protein alters cellular pathways, leading to the observed physiological response.

Exploration of Combination Therapies

The efficacy of a therapeutic agent can often be enhanced by using it in combination with other drugs. Exploring combination therapies is a promising strategy to achieve synergistic effects, overcome potential drug resistance mechanisms, and reduce the required dosage of individual agents, potentially lowering toxicity. For a targeted agent like this compound, this represents a significant area for future investigation.

Potential research avenues include:

Synergy with Standard-of-Care Agents: Preclinical studies should be designed to test the compound in combination with existing standard-of-care drugs in relevant disease models (e.g., cancer cell lines or animal models).

Overcoming Drug Resistance: Research should investigate whether the compound can re-sensitize resistant cells to other therapies or prevent the development of resistance by targeting a parallel survival pathway.

Rational Combination Design: Based on the elucidated mechanism of action, rational combinations can be designed. For example, if the compound inhibits a key enzyme in a metabolic pathway, combining it with an agent that targets a different node in the same or a related pathway could produce a powerful synergistic effect.

The table below presents hypothetical combination strategies based on potential therapeutic areas.

| Potential Therapeutic Area | Class of Combination Agent | Scientific Rationale | Primary Endpoint for Evaluation |

|---|---|---|---|

| Oncology | DNA-damaging agents (e.g., cisplatin) | Inhibit a DNA repair pathway, thereby increasing the efficacy of chemotherapy. | Enhanced cancer cell death (apoptosis). |

| Neurodegenerative Disease | Anti-inflammatory agents | Target both enzymatic dysfunction and neuroinflammation, two key drivers of disease progression. | Reduction in neuronal cell loss and inflammatory markers. |

| Metabolic Disorders | Inhibitors of a complementary metabolic pathway | Create a dual blockade of a critical metabolic network to achieve a greater therapeutic effect. | Improved metabolic parameters (e.g., glucose uptake, lipid levels). |

Advanced Computational Chemistry for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating modern drug discovery. These methods can provide deep insights into molecular interactions, predict properties of novel compounds, and guide the synthesis of more effective derivatives, thereby saving significant time and resources.

Future research on this compound should leverage these techniques for:

Molecular Docking and Dynamics: Once a target structure is identified, molecular docking can predict the binding pose of the compound at the active site. Molecular dynamics (MD) simulations can then be used to study the stability of this interaction over time and reveal key dynamic motions that are critical for binding and covalent modification.

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the covalent reaction mechanism, QM/MM simulations can model the electronic changes during bond formation between the propargyl group and the target amino acid. This can help explain the compound's reactivity and guide the design of derivatives with tuned reactivity.

Quantitative Structure-Activity Relationship (QSAR): As a library of derivatives is synthesized and tested, QSAR models can be built to correlate chemical structures with their observed biological activities. These models can then be used to predict the potency of virtual compounds before they are synthesized.

Translational Research Opportunities from Preclinical Findings

Translational research is the bridge between preclinical laboratory discoveries and their application in human health. For this compound, moving from a preclinical candidate to a potential clinical therapy presents several challenges and opportunities.

Key areas for focus in translational research include:

Biomarker Development: A critical challenge is the development of robust biomarkers to measure the compound's activity in living systems and, eventually, in patients. This could include a pharmacodynamic biomarker to confirm target engagement (e.g., a blood-based assay to measure the modification of the target protein) and a predictive biomarker to identify the patient population most likely to respond to treatment.

Development of Preclinical Models: Establishing and validating preclinical models that accurately recapitulate the human disease of interest is essential. This includes using patient-derived cell lines, organoids, or genetically engineered animal models to test the compound's efficacy and to understand its effects in a more physiologically relevant context.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Rigorous PK/PD studies are necessary to understand the relationship between the compound's concentration in the body over time and its biological effect. This modeling is crucial for selecting a potential clinical dose and schedule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(Prop-2-yn-1-yl)-6-(trifluoromethyl)nicotinamide, and what analytical techniques validate its purity?

- Methodology : The compound can be synthesized via amide coupling reactions between 6-(trifluoromethyl)nicotinic acid derivatives and propargylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDC/HOBt) and coupling with the amine under inert conditions.

- Validation : Post-synthesis characterization requires ¹H/¹³C-NMR to confirm the amide bond and trifluoromethyl group integration, IR spectroscopy for C=O (amide I band ~1650 cm⁻¹) and C≡C (alkynyl stretch ~2100 cm⁻¹), and HRMS for molecular ion verification. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) assesses purity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

- Mechanistic Insight : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Its strong electron-withdrawing nature reduces electron density on the pyridine ring, directing electrophilic substitution to specific positions (e.g., para to CF₃). Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity .

Q. What are common impurities or byproducts observed during synthesis, and how are they mitigated?

- Impurity Profile : Unreacted starting materials (e.g., nicotinic acid derivatives) or hydrolysis products (e.g., free carboxylic acid) are typical.

- Mitigation Strategies : Use scavenger resins (e.g., polymer-bound isocyanates) to remove excess amines. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC resolves byproducts. LC-MS monitoring identifies persistent impurities .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

- Crystallography Workflow : Single-crystal X-ray diffraction data are processed with SHELXT for space group determination and SHELXL for refinement. Challenges include modeling disorder in the propargyl group or trifluoromethyl rotation.

- Advanced Refinement : Apply restraints to CF₃ group thermal parameters and use TWIN/BASF commands for twinned crystals. Hydrogen bonding networks (e.g., N-H···O interactions) are analyzed via Mercury or Olex2 to validate packing motifs .

Q. What strategies resolve contradictions in bioactivity data between in vitro enzyme assays and cellular models?

- Case Study : If the compound inhibits an enzyme (e.g., kinase) in vitro but shows reduced cellular efficacy, evaluate membrane permeability (PAMPA assay) or efflux by ABC transporters (e.g., P-gp inhibition assays).

- Statistical Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and dose-response curves to differentiate assay-specific artifacts. Molecular dynamics simulations can predict protein-ligand stability in cellular environments .

Q. How can hydrogen bonding patterns in the solid state guide the design of analogs with improved stability?

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs). For example, intermolecular N-H···O bonds between amide groups may stabilize crystal lattices.

- Design Implications : Introduce substituents (e.g., -OH or -NH₂) to strengthen H-bond networks. Powder X-ray diffraction (PXRD) monitors polymorph transitions under stress conditions (heat/humidity) .

Q. What computational approaches predict the compound’s interactions with biological targets like NAD-dependent enzymes?

- Docking Protocols : Use AutoDock Vina or Glide to model binding to NAD-binding pockets (e.g., sirtuins). Key parameters include ligand flexibility (propargyl rotation) and solvation effects (GB/SA scoring).

- Validation : Compare docking poses with co-crystal structures of related nicotinamides (e.g., ’s CLK kinase inhibitors). MD simulations (AMBER/CHARMM) assess binding stability over 100-ns trajectories .

Methodological Tables

Table 1. Key Spectral Data for Structural Validation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H-NMR (400 MHz) | δ 8.9 (s, 1H, pyridine-H), 4.2 (d, 2H, -CH₂-C≡CH), 2.5 (t, 1H, C≡CH) | |

| ¹³C-NMR | δ 165.5 (C=O), 122.5 (q, J=270 Hz, CF₃), 78.5 (C≡C), 72.1 (C≡CH) | |

| IR | 1650 cm⁻¹ (amide C=O), 2100 cm⁻¹ (C≡C), 1120 cm⁻¹ (C-F) |

Table 2. Crystallographic Refinement Parameters (Hypothetical)

| Parameter | Value | Software/Tool |

|---|---|---|

| Space group | P2₁/c | SHELXT |

| R-factor | <5% | SHELXL |

| H-bond motifs | N-H···O (2.8 Å, 160°) | Mercury |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.